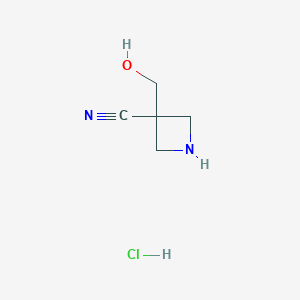

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride

Description

However, based on the closest structurally related compound, azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8), this section will focus on its properties and applications, as this derivative is extensively documented .

Azetidine-3-carbonitrile hydrochloride is a nitrogen-containing four-membered heterocyclic compound with a cyano (-CN) substituent at the 3-position of the azetidine ring. Its molecular formula is C₄H₇ClN₂, molecular weight 118.56 g/mol, and it exists as a yellow solid requiring storage under inert conditions at -20°C . It is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, such as BCL6 inhibitors and α7 nicotinic acetylcholine receptor agonists .

Properties

IUPAC Name |

3-(hydroxymethyl)azetidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-1-5(4-8)2-7-3-5;/h7-8H,2-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKRIKOVZFEVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine with formaldehyde and hydrogen cyanide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alcohols and amines are used in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Substitution: Ethers and esters.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 3-(hydroxymethyl)azetidine derivatives as inhibitors of DNA polymerase Theta (Polθ), which is implicated in the repair of DNA damage in cancer cells, particularly those deficient in BRCA genes. These compounds have shown promising antiproliferative effects in vitro against DNA repair-compromised cancer cell lines, indicating their potential as targeted therapies in oncology .

Inflammatory Diseases

The compound has been investigated for its therapeutic potential in treating inflammatory diseases. Research indicates that derivatives of azetidine compounds can modulate immune responses and may be effective against conditions such as rheumatoid arthritis and atopic dermatitis. The mechanism involves the modulation of cytokine production and immune cell activity, making these compounds candidates for further clinical development .

Building Block for Drug Synthesis

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride serves as an important intermediate in the synthesis of various heterocyclic compounds, which are critical in drug discovery. Its ability to undergo various chemical transformations allows for the creation of complex molecular architectures that can exhibit diverse biological activities .

Peptidomimetics and Catalysis

The compound's structure enables its use in developing peptidomimetics—molecules that mimic peptides' biological activity—enhancing the efficacy and stability of therapeutic agents. Additionally, azetidines have been utilized as ligands in catalytic processes, showcasing their versatility in synthetic organic chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a bio-isostere, mimicking the structure and function of other biologically active molecules. This allows it to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The cyano group (-CN) in azetidine-3-carbonitrile HCl enhances electrophilicity, enabling nucleophilic addition reactions, whereas the hydroxyl (-OH) in 3-hydroxyazetidine HCl facilitates hydrogen bonding in drug-receptor interactions .

- Stability : Azetidine-3-carbonitrile HCl requires stringent storage (-20°C, inert) due to its sensitivity to moisture and oxidation, unlike the more stable carboxylic acid derivative .

Research Findings :

- Azetidine-3-carbonitrile HCl was critical in synthesizing a BCL6 inhibitor (Compound 12), where its cyano group facilitated a key coupling reaction with pyrimidine derivatives .

- The carboxylic acid derivative (azetidine-3-carboxylic acid HCl) is used in peptide synthesis due to its compatibility with standard amide bond-forming reagents .

Biological Activity

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring structure, which is a four-membered saturated heterocyclic compound. The presence of a hydroxymethyl group and a carbonitrile moiety contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C5H8ClN2O |

| Molecular Weight | 150.58 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Mechanisms of Biological Activity

Research indicates that 3-(hydroxymethyl)azetidine-3-carbonitrile hydrochloride acts primarily as an inhibitor of low-fidelity DNA polymerase Theta (Polθ), which is implicated in DNA repair processes. Inhibition of Polθ is particularly relevant in BRCA-deficient tumors, where it may offer a synthetic-lethal approach to cancer therapy . The compound's structural characteristics allow it to effectively interact with the enzyme, potentially leading to reduced tumor cell proliferation.

Case Studies and Research Findings

- Inhibition of DNA Polymerase Theta : A study highlighted the development of 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors. The lead compound showed significant antiproliferative effects in DNA repair-compromised cells, suggesting its utility in targeting specific cancer types .

- Antiproliferative Properties : Further investigations demonstrated that derivatives of the compound exhibited favorable pharmacokinetics and significant activity against various cancer cell lines. For instance, the optimized derivative C1 was noted for its effectiveness in inhibiting growth in BRCA-deficient tumors, showcasing the potential for targeted cancer therapies .

- Comparison with Related Compounds : The biological activity of 3-(hydroxymethyl)azetidine-3-carbonitrile hydrochloride was compared with other azetidine-based compounds. It was found to possess unique properties that enhance its effectiveness as a therapeutic agent, particularly in the context of synthetic lethality in cancer treatments .

Summary of Biological Activities

The biological activities associated with 3-(hydroxymethyl)azetidine-3-carbonitrile hydrochloride can be summarized as follows:

- Targeting DNA Repair Mechanisms : Inhibition of Polθ represents a novel approach to treating cancers with specific genetic backgrounds.

- Potential for Drug Development : The compound's unique structure offers opportunities for further modifications to enhance efficacy and reduce side effects.

- Research Implications : Ongoing studies are needed to fully elucidate the mechanisms and optimize the therapeutic potential of this compound.

Q & A

Q. Example Protocol :

React 3-cyanoazetidine with formaldehyde in anhydrous THF at 0–5°C for 2 hours.

Quench with HCl (gaseous) in isopropanol to precipitate the hydrochloride salt.

Purify via recrystallization (ethanol/ether) to achieve >95% purity .

Advanced: How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The hydroxymethyl group (-CH2OH) introduces steric hindrance and hydrogen-bonding capability, altering reactivity:

- Steric effects : The bulky group reduces accessibility to the azetidine ring’s nitrogen, slowing SN2 reactions .

- Hydrogen bonding : The -OH group stabilizes transition states in polar aprotic solvents (e.g., DMF), accelerating reactions like cyano group substitution .

- pH-dependent reactivity : Under acidic conditions, protonation of the azetidine nitrogen enhances electrophilicity, favoring nucleophilic attack at the 3-position .

Q. Experimental Design :

- Compare reaction rates of 3-(Hydroxymethyl)azetidine-3-carbonitrile HCl with non-hydroxylated analogs using kinetic studies (e.g., UV-Vis monitoring).

- Solvent screening (e.g., DMSO vs. THF) to assess hydrogen bonding’s role .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

Q. Case Study :

- Inconsistent IC50 values for PDE4 inhibition were resolved by comparing stereochemistry (R vs. S configurations) and solvent effects (DMSO% in assays) .

Basic: What are the solubility properties of this compound, and how do they affect experimental design?

Methodological Answer:

The hydrochloride salt form improves aqueous solubility (>50 mg/mL in water) but reduces organic solvent compatibility. Key considerations:

- Solvent Selection : Use polar solvents (water, methanol) for reactions; avoid chloroform or hexane .

- Buffer Compatibility : Stable in PBS (pH 3–6); precipitates in alkaline conditions (pH >8) .

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced: How to design stability studies under varying pH and temperature for this compound?

Methodological Answer:

- pH Stability :

- Thermal Stability :

- Light Sensitivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.